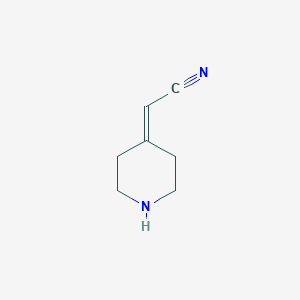

2-(Piperidin-4-ylidene)acetonitrile

Description

BenchChem offers high-quality 2-(Piperidin-4-ylidene)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-4-ylidene)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-4-ylideneacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-4-1-7-2-5-9-6-3-7/h1,9H,2-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZMWTYGVLYNPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 2-(Piperidin-4-ylidene)acetonitrile

An In-Depth Technical Guide to 2-(Piperidin-4-ylidene)acetonitrile: Structure, Synthesis, and Applications

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the piperidine ring is a privileged structure, ubiquitous in pharmaceuticals due to its favorable physicochemical properties, metabolic stability, and ability to present substituents in a well-defined three-dimensional orientation.[1][2] 2-(Piperidin-4-ylidene)acetonitrile emerges as a particularly valuable synthon, combining the piperidine core with a reactive α,β-unsaturated nitrile moiety. This arrangement provides multiple handles for chemical elaboration, making it a strategic starting point for the synthesis of complex molecular architectures, particularly spiropiperidinic compounds and other derivatives with significant pharmacological potential.[3][4] This guide offers a comprehensive technical overview of its chemical structure, properties, synthesis, and reactivity, tailored for researchers and scientists in medicinal chemistry and process development.

Chemical Structure and Physicochemical Properties

2-(Piperidin-4-ylidene)acetonitrile is characterized by a piperidine ring with an exocyclic double bond at the C4 position, conjugated to a nitrile group. The nitrogen atom of the piperidine ring is typically protected during synthesis (e.g., with a Boc or Cbz group) and can be deprotected or functionalized in subsequent steps. The unprotected parent compound possesses the following core attributes:

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | (Calculated) |

| Molecular Weight | 122.17 g/mol | (Calculated) |

| CAS Number | 1454-00-8 (for the N-unsubstituted parent) | [5] |

| Appearance | Typically an off-white to yellow solid or oil | (General Observation) |

| Key Functional Groups | Secondary Amine, Alkene (exocyclic), Nitrile | (Structural Analysis) |

The presence of the polar amine and nitrile groups, contrasted with the nonpolar hydrocarbon backbone, imparts a moderate polarity to the molecule. The secondary amine provides a basic center and a site for N-alkylation or N-acylation, while the conjugated system is susceptible to nucleophilic addition.

Synthesis and Purification: The Horner-Wadsworth-Emmons Approach

A robust and highly efficient method for the synthesis of 2-(Piperidin-4-ylidene)acetonitrile derivatives is the Horner-Wadsworth-Emmons (HWE) reaction.[6][7] This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone. The HWE reaction is generally preferred over the classical Wittig reaction for this transformation due to several key advantages: the phosphonate carbanion is more nucleophilic, and the water-soluble phosphate byproduct is easily removed during workup, simplifying purification.[8][9] The reaction typically yields the thermodynamically more stable (E)-alkene, although for an exocyclic double bond like this, there is no E/Z isomerism.

The synthesis begins with a commercially available, N-protected piperidin-4-one, such as 1-(tert-butoxycarbonyl)piperidin-4-one (N-Boc-4-piperidone).

Experimental Protocol: Synthesis of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate

Step 1: Reagent Preparation & Reaction Setup

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous Tetrahydrofuran (THF, 10 volumes relative to the phosphonate reagent).

-

Cool the solvent to 0 °C in an ice-water bath.

-

Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred solvent. Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the phosphonate. Anhydrous conditions are critical as NaH reacts violently with water.

Step 2: Ylide Formation

-

To the NaH/THF suspension, add diethyl phosphonoacetonitrile (1.1 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the phosphonate carbanion (ylide) is typically observed by the cessation of hydrogen gas evolution and the formation of a clear or slightly hazy solution.

Step 3: Olefination Reaction

-

Dissolve N-Boc-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Cool the ylide solution back to 0 °C and add the ketone solution dropwise over 30 minutes.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

Step 4: Workup & Purification

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Self-Validation: The quench neutralizes the excess base and hydrolyzes the phosphate byproduct.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate.

Step 5: (Optional) Deprotection

-

To obtain the title compound, dissolve the purified Boc-protected product in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature for 1-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the mixture under reduced pressure. If an HCl salt is formed, it can often be precipitated with diethyl ether. Neutralization with a base will yield the free amine.

Synthesis Workflow Diagram

Spectroscopic Characterization

Unambiguous identification and purity assessment of 2-(Piperidin-4-ylidene)acetonitrile and its derivatives rely on standard spectroscopic techniques.[10][11] The expected spectral features are summarized below.

| Technique | Functional Group | Expected Signal / Absorption | Rationale |

| ¹H NMR | Vinylic Proton (=C-H) | δ 5.2 - 5.8 ppm (singlet) | The proton is on a double bond and deshielded, appearing as a singlet as there are no adjacent protons. |

| Piperidine Protons (-CH₂-N-) | δ 2.8 - 3.2 ppm (multiplet) | Protons alpha to the nitrogen atom are deshielded by the electronegative atom. | |

| Piperidine Protons (-CH₂-C=) | δ 2.3 - 2.7 ppm (multiplet) | Protons alpha to the exocyclic double bond are slightly deshielded. | |

| Amine Proton (-NH-) | δ 1.5 - 3.0 ppm (broad singlet) | Signal is often broad and its chemical shift is concentration and solvent dependent; may exchange with D₂O. | |

| ¹³C NMR | Nitrile Carbon (-C≡N) | δ 115 - 120 ppm | Characteristic chemical shift for nitrile carbons. |

| Quaternary Olefinic Carbon (>C=) | δ 150 - 160 ppm | The carbon of the double bond attached to the piperidine ring is significantly deshielded. | |

| Tertiary Olefinic Carbon (=CH) | δ 95 - 105 ppm | The carbon bearing the vinylic proton is shielded by the nitrile group's anisotropic effect. | |

| Piperidine Carbons (-CH₂-) | δ 30 - 50 ppm | Aliphatic carbons of the piperidine ring. | |

| IR | Nitrile Stretch (-C≡N) | 2200 - 2230 cm⁻¹ (strong, sharp) | A highly characteristic and strong absorption for the nitrile functional group.[12] |

| Alkene Stretch (C=C) | 1640 - 1680 cm⁻¹ (medium) | Absorption for the conjugated carbon-carbon double bond. | |

| N-H Stretch (Secondary Amine) | 3300 - 3500 cm⁻¹ (medium, broad) | Characteristic of the secondary amine N-H bond vibration. | |

| Mass Spec | Molecular Ion (M⁺) | m/z = 122.08 (for C₇H₁₀N₂) | The exact mass corresponding to the molecular formula. |

Reactivity and Applications in Drug Development

2-(Piperidin-4-ylidene)acetonitrile is a versatile intermediate primarily due to its three reactive sites: the secondary amine, the nitrile group, and the conjugated double bond. This allows for divergent synthesis pathways to create a library of complex molecules.[13][14]

-

N-Functionalization: The secondary amine can be readily alkylated, acylated, or used in reductive amination to install a wide variety of substituents, which is a common strategy for modulating a drug candidate's potency, selectivity, and pharmacokinetic properties.

-

Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a key linker for further conjugation.

-

Michael Addition: The electron-withdrawing nitrile group activates the double bond for conjugate (Michael) addition by nucleophiles, allowing for the introduction of substituents at the piperidine C4 position and the creation of a chiral center.

This scaffold is a precursor to various pharmacologically active agents, including treatments for pain and other neurological disorders.[15]

Illustrative Reaction Pathway: Synthesis of a Spirocyclic Piperidine

One powerful application is in the synthesis of spirocyclic systems. For example, a 1,3-dipolar cycloaddition reaction can be employed to construct a second heterocyclic ring at the C4 position.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-(Piperidin-4-ylidene)acetonitrile and its precursors.

-

Hazard Identification: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and serious eye irritation.[16] The nitrile group can be metabolized to release cyanide in vivo, imparting potential toxicity.

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of 2-(Piperidin-4-ylidene)acetonitrile. Its versatile structure and reactivity ensure its continued importance as a building block in the quest for novel therapeutics.

References

- Fisher Scientific. (2009).

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

- PubChem. (n.d.). 2-(1-benzylpiperidin-4-ylidene)acetonitrile. PubChemLite.

- Abovchem. (n.d.). 2-(Piperidin-4-yl)acetonitrile - CAS:202002-66-2.

- Alfa Chemistry. (2024, August 6). Horner-Wadsworth-Emmons Reaction.

- Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons Reagent.

- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.

- ChemScene. (2024, August 2).

- Tetrahedron Science. (n.d.). 202002-66-2 | 2-(Piperidin-4-yl)acetonitrile.

-

Sam T, et al. (2013, April 15). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

- Technology Networks. (2019, October 18).

- Cheméo. (n.d.). n-Nonadecanol-1 (CAS 1454-84-8) - Chemical & Physical Properties.

- BenchChem. (n.d.). Preparation of 2-Amino-2-(pyridin-3-yl)

- CymitQuimica. (2024, December 19).

- Chemistry Steps. (2025, September 28).

-

Shcherbakov, S. V., et al. (2022, April 28). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. PMC. [Link]

-

Khan, I., et al. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PMC. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

ResearchGate. (2025, August 8). Studies with enaminonitriles: Synthesis and chemical reactivity of 2-phenyl-3-piperidin-1-yl acrylonitrile under microwave heating. [Link]

- Google Patents. (n.d.). HUP0300402A3 - Quinolinyl-piperidin-4-ylidene-methyl-benzamide derivatives for the treatment of pain and pharmaceutical compositions containing them.

- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. technologynetworks.com [technologynetworks.com]

- 5. n-Nonadecanol-1 (CAS 1454-84-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. lehigh.edu [lehigh.edu]

- 12. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. HUP0300402A3 - Quinolinyl-piperidin-4-ylidene-methyl-benzamide derivatives for the treatment of pain and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 16. fishersci.com [fishersci.com]

- 17. file.chemscene.com [file.chemscene.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-(Piperidin-4-ylidene)acetonitrile in Organic Solvents

For immediate release: A comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility characteristics of 2-(Piperidin-4-ylidene)acetonitrile.

Introduction

2-(Piperidin-4-ylidene)acetonitrile is a versatile heterocyclic compound incorporating a piperidine ring, a nitrile group, and an exocyclic double bond. Its structural motifs are of significant interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, reaction optimization, and formulation. This guide provides a detailed analysis of the expected solubility of 2-(Piperidin-4-ylidene)acetonitrile, grounded in its physicochemical properties, and offers a robust experimental protocol for its quantitative determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the nature of the solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility.[1] 2-(Piperidin-4-ylidene)acetonitrile possesses a unique combination of polar and non-polar features that dictate its interactions with different solvents.

Molecular Structure Analysis:

-

Piperidine Ring: The saturated heterocyclic amine portion of the molecule can act as a hydrogen bond acceptor at the nitrogen atom. In its neutral form, the N-H group can also act as a hydrogen bond donor. The piperidine ring itself contributes to the molecule's overall size and lipophilicity.[2]

-

Nitrile Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor. This functional group significantly influences the molecule's polarity and its solubility in polar solvents.[3]

-

α,β-Unsaturated System: The exocyclic double bond conjugated with the nitrile group creates a planar, electron-rich system that can engage in dipole-dipole and van der Waals interactions.[4]

Based on these structural features, a qualitative solubility profile can be predicted. The presence of the polar nitrile group and the hydrogen-bonding capabilities of the piperidine nitrogen suggest good solubility in polar protic and aprotic solvents. Conversely, the hydrocarbon backbone of the piperidine ring suggests some solubility in less polar environments.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | The ability of the piperidine N-H to donate and the nitrogen and nitrile group to accept hydrogen bonds will lead to strong solute-solvent interactions.[2] |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | High | The strong dipole moment of the nitrile group will interact favorably with the dipoles of these solvents.[3] |

| Non-Polar Aromatic | Toluene, Benzene | Moderate | The overall molecular structure may allow for favorable van der Waals interactions with aromatic rings, although the high polarity of the nitrile group may limit miscibility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents can effectively solvate moderately polar compounds through dipole-dipole interactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall lower polarity compared to polar aprotic solvents may result in slightly lower solubility. |

| Non-Polar Aliphatic | Hexane, Heptane | Low | The significant polarity of the nitrile and piperidine functionalities is expected to result in poor miscibility with non-polar aliphatic solvents.[2] |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate quantitative data. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5][6]

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This protocol outlines the steps to determine the solubility of 2-(Piperidin-4-ylidene)acetonitrile in a given organic solvent at a specified temperature.

Materials and Equipment:

-

2-(Piperidin-4-ylidene)acetonitrile (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Experimental Workflow:

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-(Piperidin-4-ylidene)acetonitrile to a series of vials to ensure that a solid phase remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath (e.g., 25 °C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

-

Analysis:

-

Prepare a series of accurate dilutions of the filtered sample using the same solvent.

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

Calculate the solubility from the concentration of the saturated solution, typically expressed in mg/mL or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of 2-(Piperidin-4-ylidene)acetonitrile:

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. The extent of this effect can be quantified using the van't Hoff equation.[7]

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.

-

pH (in protic or aqueous-organic mixtures): The piperidine nitrogen is basic. In acidic conditions, it will be protonated to form a piperidinium salt. This salt form is expected to have significantly higher solubility in polar solvents compared to the free base.

Conclusion

References

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and w

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temper

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- PIPERIDINE.

- Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Benchchem.

- Piperidine. Solubility of Things.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Piperidine. Wikipedia.

- Compound solubility measurements for early drug discovery.

- solubility experimental methods.pptx. SlideShare.

- Addressing poor solubility of piperidine deriv

- A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. PubMed.

- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre.

- α,β-Unsatur

- 2-(Piperidin-4-yl)acetonitrile. Abovchem.

- Nitrile. Wikipedia.

- 2-(1-benzylpiperidin-4-ylidene)acetonitrile (C14H16N2). PubChemLite.

- (PDF) Overview of acetonitrile: Physicochemical properties, applications and clinical aspects.

- Preparation of α,β-Unsaturated Carbonyl Compounds and Nitriles by Selenoxide Elimin

- Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Chemical Science (RSC Publishing).

- 1-(Pyridin-2-yl)piperidine-4-carboxylic acid Properties. EPA.

- Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-satur

- The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic M

Sources

- 1. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Nitrile - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. pubs.acs.org [pubs.acs.org]

molecular weight and formula of 2-(Piperidin-4-ylidene)acetonitrile

Topic: Molecular Weight and Formula of 2-(Piperidin-4-ylidene)acetonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Synthesis, Physicochemical Properties, and Applications in Drug Discovery[1]

Executive Summary

2-(Piperidin-4-ylidene)acetonitrile is a critical heterocyclic building block in medicinal chemistry, particularly valued for its role as a precursor in the synthesis of Janus kinase (JAK) inhibitors and other piperidine-based therapeutics. Distinguished by its exocyclic double bond and nitrile functionality, this molecule serves as a versatile Michael acceptor and a scaffold for spirocyclic or substituted piperidine derivatives.

This guide provides a rigorous technical analysis of its chemical identity, a self-validating synthetic protocol, and its application in modern drug development workflows.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The following data establishes the baseline identity for 2-(Piperidin-4-ylidene)acetonitrile. Researchers must distinguish this "ylidene" (unsaturated) form from its saturated analog, 2-(piperidin-4-yl)acetonitrile.

| Property | Data | Notes |

| IUPAC Name | 2-(Piperidin-4-ylidene)acetonitrile | |

| Common Name | 4-Cyanomethylene piperidine | |

| CAS Number | 4764-31-2 | Free base form |

| Molecular Formula | C₇H₁₀N₂ | |

| Molecular Weight | 122.17 g/mol | |

| Structure Description | Piperidine ring with an exocyclic double bond at C4 attached to a cyanomethyl group (=CH-CN).[1] | |

| Predicted pKa | ~9.5 - 10.0 | Secondary amine (Piperidine NH) |

| LogP (Predicted) | ~0.6 - 0.8 | Moderate hydrophilicity |

| Appearance | Colorless oil or low-melting solid | Hydrochloride salt is a white solid |

Synthetic Pathways & Protocols

The synthesis of 2-(Piperidin-4-ylidene)acetonitrile typically proceeds via a two-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination followed by N-Boc deprotection. This route is preferred over Knoevenagel condensation due to higher stereoselectivity and yield.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting critical reagents and intermediates.

Figure 1: Two-step synthetic pathway for 2-(Piperidin-4-ylidene)acetonitrile.

Detailed Experimental Protocols

Step 1: Horner-Wadsworth-Emmons Olefination

This step installs the exocyclic double bond using a phosphonate ester.

-

Reagents: N-Boc-4-piperidone (1.0 eq), Diethyl cyanomethylphosphonate (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq).

-

Solvent: Anhydrous Tetrahydrofuran (THF).[2]

-

Protocol:

-

Suspend NaH in anhydrous THF at 0°C under inert atmosphere (N₂ or Ar).

-

Add Diethyl cyanomethylphosphonate dropwise. Stir for 30 min until gas evolution ceases (formation of phosphonate carbanion).

-

Add N-Boc-4-piperidone (dissolved in THF) dropwise to the reaction mixture at 0°C.

-

Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

-

Quench: Carefully add saturated NH₄Cl solution.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2][3]

-

Purification: Flash column chromatography (Hexanes/EtOAc) yields the intermediate tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate.

-

Step 2: N-Boc Deprotection

Standard acidolysis is used to remove the Boc group. The HCl salt form is preferred for stability.

-

Reagents: 4M HCl in 1,4-Dioxane.

-

Protocol:

-

Dissolve the intermediate from Step 1 in a minimal amount of 1,4-dioxane or DCM.

-

Add 4M HCl in Dioxane (5–10 eq) at 0°C.

-

Stir at RT for 1–2 hours. Monitor by TLC (disappearance of Boc-protected spot).[4]

-

Isolation: The product often precipitates as the hydrochloride salt.[3] Filter the solid and wash with diethyl ether to remove non-polar impurities.

-

Yield: Quantitative conversion to 2-(Piperidin-4-ylidene)acetonitrile hydrochloride .

-

Applications in Drug Discovery[1][2][8][11][12]

JAK Inhibitor Synthesis

The 4-ylidene piperidine motif is a structural precursor to the "saturated" 4-substituted piperidines found in Janus Kinase (JAK) inhibitors.

-

Mechanism: The exocyclic double bond serves as a Michael acceptor.

-

Utility: Catalytic hydrogenation (Pd/C, H₂) of 2-(Piperidin-4-ylidene)acetonitrile reduces the alkene to a single bond, yielding 2-(piperidin-4-yl)acetonitrile (CAS 202002-66-2). This saturated analog is a direct building block for drugs like Tofacitinib and Baricitinib analogs, where the nitrile group is often further modified or acts as a "warhead" anchor.

Scaffold Diversity

The "ylidene" functionality allows for late-stage diversification:

-

Cyclopropanation: Reaction with carbenoids yields spiro-cyclopropyl piperidines.

-

Conjugate Addition: Nucleophiles (thiols, amines) can attack the

-carbon (C4 of the ring) to create 4,4-disubstituted piperidines.

Analytical Characterization

To validate the synthesis, researchers should look for these characteristic signals:

-

¹H NMR (DMSO-d₆, HCl salt):

- ~9.0 ppm (Broad s, 2H, NH₂⁺).

- ~5.6 ppm (s, 1H, =CH-CN). Diagnostic signal for the ylidene bond.

- ~3.0–3.5 ppm (m, 4H, Ring -CH₂-N).

- ~2.5–2.8 ppm (m, 4H, Ring -CH₂-C=).

-

IR Spectroscopy:

-

~2220 cm⁻¹ (C≡N nitrile stretch).

-

~1640 cm⁻¹ (C=C alkene stretch).

-

References

-

ChemicalBook. (2023). Acetonitrile, 2-(4-piperidinylidene)- Properties and CAS Data. Retrieved from

-

Organic Syntheses. (2010). Horner-Wadsworth-Emmons Reaction Procedures. Org. Synth. 2010, 87, 231. Retrieved from

-

BenchChem. (2025).[5][3][6] Experimental procedure for deprotection of Boc-protected amines. Retrieved from

-

PubChem. (2025). Compound Summary: 2-(Piperidin-4-ylidene)acetonitrile. Retrieved from

Sources

An In-depth Technical Guide to the Safe Handling of 2-(Piperidin-4-ylidene)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(Piperidin-4-ylidene)acetonitrile, a compound of interest in drug discovery and development. As a novel chemical entity, it is prudent to treat this compound with a high degree of caution, assuming potential cytotoxicity until comprehensive toxicological data is available. This document synthesizes available safety data for structurally similar compounds and established best practices for handling hazardous chemicals in a research and development setting.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 2-(Piperidin-4-ylidene)acetonitrile is not publicly available, an analysis of the structurally related compound, 2-(piperidin-4-yl)acetonitrile, provides critical preliminary hazard information. The primary hazards are associated with its acute toxicity upon ingestion, skin contact, and inhalation.

GHS Classification (based on 2-(piperidin-4-yl)acetonitrile)[1]

-

Acute toxicity, Oral (Category 4)

-

Acute toxicity, Dermal (Category 4)

-

Acute toxicity, Inhalation (Category 4)

Hazard Statements[1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Signal Word: Warning[1]

Given the presence of the nitrile group (-CN), there is a potential for the release of highly toxic hydrogen cyanide gas upon combustion or under acidic conditions. The piperidine moiety is a common scaffold in many biologically active compounds, and the overall molecule should be handled as potentially pharmacologically active.

| Hazard | Description | Primary Routes of Exposure |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Oral, Dermal, Inhalation |

| Potential for Cyanide Release | Combustion may produce toxic fumes, including hydrogen cyanide and nitrogen oxides.[2] | Inhalation |

| Unknown Biological Activity | As a compound in drug development, it may have potent, uncharacterized biological effects. | All routes |

| Skin and Eye Irritation | May cause irritation upon contact. | Dermal, Ocular |

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 2-(Piperidin-4-ylidene)acetonitrile, a multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid or solutions of 2-(Piperidin-4-ylidene)acetonitrile that could generate dust or aerosols must be conducted in a certified chemical fume hood.[3] Fume hoods provide essential protection from harmful vapors and particulates.[3]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

-

Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure.

-

Gloves: Double-gloving with nitrile gloves is recommended. Nitrile gloves offer good resistance to a variety of chemicals.[5][6] Gloves should be inspected before use and changed immediately if contaminated or torn.[3][4] Never reuse disposable gloves.[4]

-

Eye Protection: Chemical safety goggles with side shields are mandatory to protect against splashes.[3]

-

Lab Coat: A buttoned, long-sleeved lab coat should be worn to protect skin and clothing.[3]

-

Respiratory Protection: For operations with a high potential for aerosol generation that cannot be adequately controlled within a fume hood, a NIOSH-approved respirator may be necessary.[7]

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is critical for maintaining a safe laboratory environment.

General Handling

-

Avoid Creating Dust: Handle the solid material carefully to avoid generating dust.

-

Work in a Fume Hood: All weighing and solution preparation should be performed in a chemical fume hood.[3]

-

Use appropriate tools: Use spatulas and other tools appropriate for handling small quantities of potent compounds.

-

Avoid Cross-Contamination: Clean all equipment thoroughly before and after use. Do not wear gloves outside the designated work area to prevent contaminating common surfaces like doorknobs and keyboards.[8]

Storage

-

Container: Keep the compound in a tightly sealed container.[1]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.

Experimental Protocol: Preparation of a Stock Solution

This section provides a step-by-step methodology for the preparation of a stock solution of 2-(Piperidin-4-ylidene)acetonitrile.

Objective: To safely prepare a 10 mM stock solution in DMSO.

Materials:

-

2-(Piperidin-4-ylidene)acetonitrile (solid)

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Spatula

-

Weighing paper

-

Volumetric flask

-

Pipettes and tips

-

Vortex mixer

Procedure:

-

Preparation: Don all required PPE (double nitrile gloves, safety goggles, lab coat) and ensure the chemical fume hood is functioning correctly.

-

Weighing:

-

Place a piece of weighing paper on the analytical balance and tare.

-

Carefully weigh the desired amount of 2-(Piperidin-4-ylidene)acetonitrile onto the weighing paper.

-

Record the exact weight.

-

-

Dissolution:

-

Carefully transfer the weighed solid into the volumetric flask.

-

Add a small amount of DMSO to the flask to dissolve the solid.

-

Use a vortex mixer to ensure complete dissolution.

-

-

Final Volume:

-

Once the solid is completely dissolved, add DMSO to the calibration mark on the volumetric flask.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

-

Labeling and Storage:

-

Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

-

Store the stock solution in a tightly sealed container in a designated, cool, and dark location.

-

-

Decontamination:

-

Dispose of all contaminated disposable materials (gloves, weighing paper, pipette tips) in the appropriate hazardous waste container.

-

Clean all reusable equipment thoroughly.

-

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air.[9] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting.[1] If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.

Spill Response

-

Small Spills (in a fume hood):

-

Decontaminate the area with an appropriate solvent (e.g., ethanol).

-

Absorb the spill with an inert material (e.g., vermiculite, sand).

-

Place the absorbent material in a sealed container for hazardous waste disposal.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the area immediately.

-

Alert laboratory personnel and the institutional safety officer.

-

Do not attempt to clean up the spill without appropriate respiratory protection and training.

-

Caption: Emergency response workflow for a spill of 2-(Piperidin-4-ylidene)acetonitrile.

Waste Disposal

All waste contaminated with 2-(Piperidin-4-ylidene)acetonitrile must be treated as hazardous waste.

-

Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container.

-

Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Conclusion

The safe handling of 2-(Piperidin-4-ylidene)acetonitrile in a research setting is paramount to protecting the health and safety of laboratory personnel. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, the risks associated with this compound can be effectively managed. Researchers and scientists must remain vigilant and informed, treating all novel compounds with the caution they deserve.

References

- Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.

- Knowlton, J. W., & St. Clair, M. B. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1191–1204.

- Occupational Safety and Health Administration. (2016). Controlling Occupational Exposure to Hazardous Drugs.

- Westlab. (2024). The Science And Safety Behind The Use Of Nitrile Gloves.

- Eastwest Medico. (2022). Why You Should use Nitrile Glove in Laboratories.

- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.

- University of Pennsylvania Environmental Health and Radiation Safety. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.

- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- Key Organics. (2017). Safety Data Sheet: 2-(piperidin-4-yl)acetonitrile.

- Cdn-pubs.acs.org. (n.d.). Safe handling of cytotoxics: guideline recommendations.

- American Society of Health-System Pharmacists. (2006). ASHP guidelines on handling hazardous drugs. American Journal of Health-System Pharmacy, 63(12), 1172–1193.

- Fisher Scientific. (2009). Safety Data Sheet: Acetonitrile.

- Merck Millipore. (n.d.). Safety Data Sheet: Acetonitrile.

- Capot Chemical. (2026). MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride.

- Abovchem. (n.d.). 2-(Piperidin-4-yl)acetonitrile.

- U.S. Environmental Protection Agency. (2003). Toxicological Review of Acetonitrile.

- Fisher Scientific. (2023). Safety Data Sheet: Acetonitrile.

- Agilent. (2024). Safety Data Sheet: Acetonitrile.

- CAMEO Chemicals. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices.

- New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetonitrile.

- PENTA. (2025). Safety Data Sheet: Acetonitrile.

- Science Interactive. (2013). Safety Data Sheet: Acetonitrile.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetonitrile.

Sources

- 1. staging.keyorganics.net [staging.keyorganics.net]

- 2. fishersci.com [fishersci.com]

- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 4. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 5. westlab.com.au [westlab.com.au]

- 6. Why Use Nitrile Gloves in Laboratories? | Eastwest Medico [ewmedico.com]

- 7. ashp.org [ashp.org]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. capotchem.com [capotchem.com]

An In-depth Technical Guide on the IUPAC Nomenclature for 2-(Piperidin-4-ylidene)acetonitrile Derivatives

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-(piperidin-4-ylidene)acetonitrile and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the systematic naming conventions crucial for unambiguous scientific communication.

Introduction: The Significance of Systematic Nomenclature

The compound 2-(piperidin-4-ylidene)acetonitrile serves as a core scaffold in numerous pharmacologically active molecules. Its structural complexity, featuring a heterocyclic ring, an exocyclic double bond, and a nitrile functional group, necessitates a rigorous and systematic approach to naming. The IUPAC nomenclature provides a set of logical rules that ensure every distinct compound has a unique name from which its structural formula can be unequivocally derived.[1][2] Adherence to these standards is paramount in research, patent applications, and regulatory submissions to avoid ambiguity and ensure clarity.

Deconstructing the Core Scaffold: 2-(Piperidin-4-ylidene)acetonitrile

To understand the nomenclature of its derivatives, we must first dissect the IUPAC name of the parent compound. The naming process follows a hierarchical set of rules based on the seniority of functional groups and the structure of the parent hydride.[3]

Identifying the Principal Functional Group and Parent Hydride

The first step is to identify the principal functional group, which dictates the suffix of the name.[4][5] In this molecule, we have a nitrile group (-C≡N) and a secondary amine within the piperidine ring. According to IUPAC priority rules, the nitrile group is senior to the amine.[6][7] Therefore, the molecule is named as a derivative of acetonitrile.[3][8][9][10]

The piperidine ring is therefore treated as a substituent attached to the acetonitrile parent.

Naming the Substituent: The Piperidinylidene Moiety

The substituent is a piperidine ring attached to the acetonitrile via a double bond at position 4.

-

Heterocyclic System: The six-membered saturated ring containing one nitrogen atom is named piperidine.[11][12]

-

Point of Attachment: The numbering of the piperidine ring starts at the nitrogen atom as position 1.

-

Exocyclic Double Bond: The double bond connecting the piperidine ring to the acetonitrile group is indicated by the suffix "-ylidene". The position of this double bond is indicated by a locant. In this case, the double bond is at position 4 of the piperidine ring, hence "piperidin-4-ylidene".

Combining these elements gives the systematic name: 2-(Piperidin-4-ylidene)acetonitrile . The '2-' indicates that the entire piperidin-4-ylidene group is attached to the second carbon of the acetonitrile parent. However, since acetonitrile only has two carbons, and the cyano group's carbon is C1, the substituent must be at C2. Therefore, the locant is often omitted, and the name is simplified to (Piperidin-4-ylidene)acetonitrile . For clarity and adherence to systematic rules, including the locant is preferred.

Nomenclature of Derivatives: A Step-by-Step Approach

The true utility of IUPAC nomenclature shines when naming complex derivatives. The following sections provide a systematic guide to naming substituted 2-(piperidin-4-ylidene)acetonitrile compounds.

N-Substituted Derivatives

Substitution on the nitrogen atom of the piperidine ring is a common modification. These substituents are indicated by the locant 'N' or, more formally for a saturated heterocycle, '1'.

Example: 2-(1-Benzylpiperidin-4-ylidene)acetonitrile[13]

-

Identify the Parent Scaffold: 2-(Piperidin-4-ylidene)acetonitrile.

-

Identify the Substituent on Nitrogen: A benzyl group (-CH₂C₆H₅).

-

Locate the Substituent: The benzyl group is attached to the nitrogen atom, which is position 1 of the piperidine ring.

-

Assemble the Name: The substituent "benzyl" is placed as a prefix, preceded by its locant "1-".

Final IUPAC Name: 2-(1-Benzylpiperidin-4-ylidene)acetonitrile.

Ring-Substituted Derivatives

Substituents on the carbon atoms of the piperidine ring are named using numerical locants. The numbering of the piperidine ring begins at the nitrogen (position 1) and proceeds around the ring to give the substituents the lowest possible locants.

Example: 2-(3,3-Dimethylpiperidin-4-ylidene)acetonitrile

-

Identify the Parent Scaffold: 2-(Piperidin-4-ylidene)acetonitrile.

-

Identify the Substituents: Two methyl groups.

-

Locate the Substituents: Both methyl groups are on position 3 of the piperidine ring.

-

Assemble the Name: The prefix "dimethyl" is used to indicate two methyl groups. The locants "3,3-" specify their position.

Final IUPAC Name: 2-(3,3-Dimethylpiperidin-4-ylidene)acetonitrile.

Substitution on the Acetonitrile Moiety

Substituents can also be present on the acetonitrile part of the molecule, specifically at the carbon bearing the piperidinylidene group.

Example: 2-(Piperidin-4-ylidene)-2-phenylacetonitrile

-

Identify the Parent Hydride: Phenylacetonitrile.[14] The presence of a phenyl group on the same carbon as the piperidinylidene group makes phenylacetonitrile the parent.

-

Identify the Substituent: A piperidin-4-ylidene group.

-

Locate the Substituent: The piperidin-4-ylidene group is at position 2 of the phenylacetonitrile.

-

Assemble the Name: The substituent "piperidin-4-ylidene" is prefixed with its locant "2-".

Final IUPAC Name: 2-(Piperidin-4-ylidene)-2-phenylacetonitrile.

Advanced Topics in Nomenclature

Spirocyclic Derivatives

When the piperidine ring is part of a spirocyclic system, the nomenclature becomes more complex. The IUPAC rules for naming spiro compounds must be applied.[15]

Example: 2-(Spiro[indane-1,4'-piperidin]-1'-yl)acetonitrile

This name is incorrect based on the core topic. A correct example would be a spiro compound formed at a different position of the piperidine ring.

Corrected Example Scenario: Let's consider a hypothetical spiro compound where an indane ring is fused at position 2 of the piperidine. This is a complex case and would likely be named differently, but for the sake of illustrating spiro nomenclature principles:

The term "spiro" is used, followed by brackets containing the number of carbon atoms in each ring linked to the spiroatom, starting with the smaller ring. The numbering of the spiro system follows specific rules.

A more relevant example would be a spiro compound attached to the main scaffold:

Example: 2-(Spiro[piperidine-4,9'-xanthen]-1-yl)acetonitrile

This name implies the acetonitrile group is attached to the nitrogen of a spiro-fused piperidine.

A more direct derivative would be: (Spiro[piperidine-4,9'-xanthen]-4-ylidene)acetonitrile .

-

Identify the Spiro System: A piperidine ring and a xanthene ring sharing a common carbon atom.

-

Identify the Parent Heterocycle: Spiro[piperidine-4,9'-xanthene]. The numbers indicate the spiro fusion is at position 4 of the piperidine and position 9 of the xanthene.

-

Construct the Final Name: The rest of the molecule is named as before, with the spiro system as the substituent.

Stereochemistry

The presence of stereocenters or geometric isomers (E/Z) must be indicated in the IUPAC name.

-

(E/Z)-Isomerism: The exocyclic double bond can exhibit E/Z isomerism if the substituents on the acetonitrile carbon and the piperidine ring allow for it. The Cahn-Ingold-Prelog priority rules are used to assign the (E) or (Z) descriptor.

-

(R/S)-Isomerism: Chiral centers within the piperidine ring or on its substituents are designated with (R) or (S) descriptors.

These descriptors are placed in parentheses at the beginning of the name.

Visualization of Nomenclature Principles

To further clarify the naming process, the following diagrams illustrate the key concepts.

Core Scaffold Numbering and Functional Group Priority

Caption: Numbering and key features of the 2-(piperidin-4-ylidene)acetonitrile scaffold.

Naming Workflow for a Substituted Derivative

Caption: A logical workflow for the systematic IUPAC naming of derivatives.

Practical Application: A Hypothetical Synthesis Protocol

To ground these nomenclature principles in a practical context, consider the following hypothetical experimental protocol for the synthesis of an N-substituted derivative.

Protocol: Synthesis of 2-(1-tert-Butoxycarbonylpiperidin-4-ylidene)acetonitrile

Objective: To synthesize 2-(1-tert-butoxycarbonylpiperidin-4-ylidene)acetonitrile via a Horner-Wadsworth-Emmons reaction.

Materials:

-

1-tert-Butoxycarbonylpiperidin-4-one

-

Diethyl cyanomethylphosphonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with sodium hydride (1.2 eq). Anhydrous THF (50 mL) is added, and the suspension is cooled to 0 °C in an ice bath.

-

Ylide Formation: Diethyl cyanomethylphosphonate (1.1 eq) is added dropwise to the stirred suspension over 15 minutes. The mixture is stirred at 0 °C for 30 minutes, during which hydrogen gas evolution is observed.

-

Aldehyde/Ketone Addition: A solution of 1-tert-butoxycarbonylpiperidin-4-one (1.0 eq) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and extracted with EtOAc (3 x 50 mL).

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Data Summary Table:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |

| 2-(1-tert-Butoxycarbonylpiperidin-4-ylidene)acetonitrile | C₁₃H₂₀N₂O₂ | 236.31 | 75-85 |

Conclusion

A thorough understanding and correct application of IUPAC nomenclature are indispensable for scientists in the chemical and pharmaceutical fields. This guide has provided a detailed, step-by-step methodology for naming 2-(piperidin-4-ylidene)acetonitrile and its derivatives, from the basic scaffold to more complex substituted and stereoisomeric forms. By following these systematic principles, researchers can ensure their work is communicated with precision and clarity, fostering collaboration and advancing scientific discovery.

References

-

eGPAT. (2017, August 8). Priority order of functional groups in IUPAC nomenclature. [Link]

-

Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. [Link]

-

Scribd. IUPAC Heterocyclic Nomenclature Summary. [Link]

-

Scribd. IUPAC Functional Group Priority Table. [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (the “Blue Book”). [Link]

-

IUPAC Rules. How to name organic compounds using the IUPAC rules. [Link]

-

Pharmaguideline. Heterocyclic Compounds: Nomenclature and Classification. [Link]

-

Dr. Shyama Prasad Mukherjee University. III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman. [Link]

-

IUPAC Nomenclature. FR-2.2 Heterocyclic Components. [Link]

-

Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]

- Google Patents. US7498323B2 - Spiro-piperidine compounds and medicinal use thereof.

-

Wikipedia. IUPAC nomenclature of organic chemistry. [Link]

-

Wikipedia. Acetonitrile. [Link]

-

Fiveable. (2025, September 15). Piperidine Definition - Organic Chemistry Key Term. [Link]

-

ACETONITRILE. [Link]

-

PubChem. Spiro[indene-1,4'-piperidine]. [Link]

-

Michigan State University. Organic Nomenclature. [Link]

-

PubChem. Spiro(piperidine-4,2'(5'H)-thiazolo(5,4-c)pyridine), 3'a,4',6',7'-tetrahydro-1,5'-dimethyl-. [Link]

-

PubChem. Phenylacetonitrile. [Link]

-

PubChemLite. 2-(1-benzylpiperidin-4-ylidene)acetonitrile (C14H16N2). [Link]

-

National Institute of Standards and Technology. Acetonitrile - the NIST WebBook. [Link]

-

IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

-

Wikipedia. Piperidine. [Link]

-

PubChem. Piperidinoacetonitrile. [Link]

-

IUPAC. Provisional Recommendations. [Link]

-

Pharmaguideline. Common and IUPAC Systems of Nomenclature of Organic Compounds. [Link]

-

Scribd. (2024, May 1). IUPAC Naming Rules for Organic Compounds. [Link]

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. [Link]

-

ACD/Labs. Rule A-22. Numbering (FUSED POLYCYCLIC HYDROCARBONS). [Link]

Sources

- 1. Organic Nomenclature [www2.chemistry.msu.edu]

- 2. Common and IUPAC Systems of Nomenclature of Organic Compounds (up to 10 Carbons Open Chain and Carbocyclic Compounds) | Pharmaguideline [pharmaguideline.com]

- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 4. egpat.com [egpat.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scribd.com [scribd.com]

- 8. Acetonitrile - Wikipedia [en.wikipedia.org]

- 9. atamankimya.com [atamankimya.com]

- 10. Acetonitrile [webbook.nist.gov]

- 11. fiveable.me [fiveable.me]

- 12. Piperidine - Wikipedia [en.wikipedia.org]

- 13. PubChemLite - 2-(1-benzylpiperidin-4-ylidene)acetonitrile (C14H16N2) [pubchemlite.lcsb.uni.lu]

- 14. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

The Pivotal Role of 2-(Piperidin-4-ylidene)acetonitrile in Modern Medicinal Chemistry: A Technical Guide

Abstract

The 2-(piperidin-4-ylidene)acetonitrile core is a highly valued structural motif in contemporary medicinal chemistry. Its unique combination of a rigid piperidine ring and a reactive acetonitrile group makes it a versatile intermediate for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the critical role of 2-(piperidin-4-ylidene)acetonitrile as a linchpin in the development of groundbreaking therapeutics, including Janus kinase (JAK) inhibitors. We will delve into the synthetic strategies employed to construct this key intermediate, examine its utility in the synthesis of advanced pharmaceutical agents, and discuss the structure-activity relationships of its derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important scaffold.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile anchor for appending various functional groups to interact with biological targets. The introduction of an exocyclic double bond, as seen in the ylidene moiety of 2-(piperidin-4-ylidene)acetonitrile, adds a layer of structural rigidity and provides a unique spatial arrangement for substituents, which can be crucial for target engagement.

Synthesis of the 2-(Piperidin-4-ylidene)acetonitrile Core

The construction of the 2-(piperidin-4-ylidene)acetonitrile scaffold is a critical step in the synthesis of many advanced pharmaceutical intermediates. The most common and efficient methods for its synthesis involve the olefination of a piperidin-4-one precursor. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the cornerstones of this transformation.[3][4]

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and is particularly well-suited for the preparation of 2-(piperidin-4-ylidene)acetonitrile.[5][6] This reaction typically employs a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, often leading to higher yields and easier purification.[4] The key reagent in this synthesis is diethyl cyanomethylphosphonate.[7]

Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

-

Reagents and Materials:

-

N-protected piperidin-4-one (e.g., N-Boc-piperidin-4-one)

-

Diethyl cyanomethylphosphonate

-

Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

To a solution of diethyl cyanomethylphosphonate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of N-protected piperidin-4-one in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-protected 2-(piperidin-4-ylidene)acetonitrile.

-

The protecting group (e.g., Boc) can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, 2-(piperidin-4-ylidene)acetonitrile.

-

Wittig Reaction

The Wittig reaction provides an alternative and classical approach to the synthesis of 2-(piperidin-4-ylidene)acetonitrile.[8][9] This reaction involves the use of a phosphonium ylide, which is typically generated in situ from a phosphonium salt and a strong base.[10][11]

Caption: Synthetic pathway to 2-(piperidin-4-ylidene)acetonitrile via the HWE reaction.

The Role of 2-(Piperidin-4-ylidene)acetonitrile as a Key Intermediate

The true value of 2-(piperidin-4-ylidene)acetonitrile in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of highly potent and selective drugs.[12] Its unique structure allows for further chemical modifications at several key positions, enabling the exploration of a broad chemical space.

Synthesis of Janus Kinase (JAK) Inhibitors

A prime example of the importance of 2-(piperidin-4-ylidene)acetonitrile is its use in the synthesis of Janus kinase (JAK) inhibitors.[12][13] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in autoimmune diseases and cancer.[14][15]

The 2-(piperidin-4-ylidene)acetonitrile core serves as a key building block for the synthesis of potent JAK inhibitors such as Tofacitinib, a drug approved for the treatment of rheumatoid arthritis.[16] In the synthesis of these inhibitors, the nitrile group of 2-(piperidin-4-ylidene)acetonitrile can be reduced to a primary amine, which then serves as a handle for the introduction of various heterocyclic moieties that are crucial for binding to the active site of the JAK enzyme.

Caption: Role of 2-(piperidin-4-ylidene)acetonitrile in JAK inhibitor synthesis.

Development of Central Nervous System (CNS) Active Agents

The piperidine scaffold is a common feature in many drugs targeting the central nervous system (CNS).[17][18][19] The 2-(piperidin-4-ylidene)acetonitrile core provides a rigid framework that can be functionalized to develop ligands for various CNS receptors and transporters. Its derivatives have been explored for their potential as antipsychotic agents, where the piperidine moiety often interacts with dopamine and serotonin receptors.[1][2][20]

Structure-Activity Relationship (SAR) and Molecular Design

While the primary role of 2-(piperidin-4-ylidene)acetonitrile is often as a synthetic intermediate, understanding the structure-activity relationships of its derivatives is crucial for rational drug design.

Table 1: Potential Sites for Modification on the 2-(Piperidin-4-ylidene)acetonitrile Scaffold

| Position | Modification | Potential Impact |

| Piperidine Nitrogen (N1) | Alkylation, Acylation, Arylation | Modulates solubility, lipophilicity, and can introduce interactions with the target protein. |

| Acetonitrile Group | Reduction to amine, Hydrolysis to acid/amide | Provides a key handle for further synthetic elaboration and introduction of pharmacophoric groups. |

| Piperidine Ring (C2, C3, C5, C6) | Introduction of substituents | Can influence conformation, metabolic stability, and introduce additional binding interactions. |

Molecular docking studies on piperidine-containing ligands have shown that the piperidine ring often occupies a specific pocket in the target protein, with the nitrogen atom acting as a hydrogen bond acceptor or forming salt bridges.[21][22][23][24][25][26] The ylidene-acetonitrile moiety extends from this core, allowing for the exploration of adjacent binding sites.

Conclusion and Future Perspectives

2-(Piperidin-4-ylidene)acetonitrile has solidified its position as a cornerstone intermediate in medicinal chemistry. Its efficient synthesis and versatile reactivity have enabled the development of a new generation of targeted therapies, most notably in the field of JAK inhibition. The continued exploration of this scaffold and its derivatives holds significant promise for the discovery of novel therapeutics for a wide range of diseases, from autoimmune disorders to CNS conditions. As our understanding of disease biology deepens, the strategic application of such key building blocks will remain paramount in the quest for safer and more effective medicines.

References

- US Patent 9718834B2.

-

Organic Reactions. Wittig Reaction - Common Conditions. [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

- US Patent Application 20130060026A1.

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Hilaris Publishing. Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. [Link]

-

Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

PubMed. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]

-

ResearchGate. (PDF) DESIGN AND MOLECULAR DOCKING STUDIES OF PIPERIDIN-4-ONE DERIVATIVE AS ACTIVE AGENT AGAINST HELICOBACTER PYLORI INFECTION. [Link]

-

ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

-

Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. [Link]

-

PubMed. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. [Link]

-

ResearchGate. Starting materials described in the literature to assemble the piperidine fragment. [Link]

-

Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida. [Link]

-

Journal of Advanced Scientific Research. DESIGN AND MOLECULAR DOCKING STUDIES OF PIPERIDIN-4-ONE DERIVATIVE AS ACTIVE AGENT AGAINST HELICOBACTER PYLORI INFECTION. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

PMC. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

-

Arborpharm. Antipsychotic Drug Intermediates. [Link]

-

PMC. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. [Link]

-

ResearchGate. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

-

MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

-

PMC. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

-

Organic Syntheses. diethyl (dichloromethyl)phosphonate. [Link]

-

PubMed. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. [Link]

-

King's College London. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

-

PubMed. Current development in sulfonamide derivatives to enable CNS-drug discovery. [Link]

- Google Patents. WO2019239202A1 - Novel & improved synthesis of antipsychotic drug.

-

Usiena Air. Pharmacodynamics of Janus kinase inhibitors for the treatment of atopic dermatitis. [Link]

-

Springer. CNS Drugs. [Link]

-

CSIR-NIScPR. The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. [Link]

Sources

- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. Diethyl cyanomethylphosphonate - Enamine [enamine.net]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 12. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]

- 13. US20130060026A1 - Processes and intermediates for making a jak inhibitor - Google Patents [patents.google.com]

- 14. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. usiena-air.unisi.it [usiena-air.unisi.it]

- 16. researchgate.net [researchgate.net]

- 17. CNS Library [chemdiv.com]

- 18. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CNS Drugs | springermedicine.com [springermedicine.com]

- 20. WO2019239202A1 - Novel & improved synthesis of antipsychotic drug - Google Patents [patents.google.com]

- 21. hilarispublisher.com [hilarispublisher.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. sciensage.info [sciensage.info]

- 25. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Technical Guide: Storage Conditions & Shelf Life of 2-(Piperidin-4-ylidene)acetonitrile

This technical guide details the storage, stability, and handling of 2-(Piperidin-4-ylidene)acetonitrile , a critical intermediate in the synthesis of JAK inhibitors (e.g., Tofacitinib, Baricitinib).

Executive Summary & Critical Warning

2-(Piperidin-4-ylidene)acetonitrile contains a structural motif—a secondary amine co-existing with an

-

Critical Risk: The free base is thermodynamically unstable due to rapid intermolecular Michael addition (self-polymerization).

-

Operational Mandate: This compound should never be stored as a free base for more than 1–2 hours. It must be stored as a stable acid salt (e.g., Hydrochloride or Trifluoroacetate) or generated in situ from a protected precursor (e.g., N-Boc).

Physicochemical Profile & Identification

Distinguishing the "ylidene" (unsaturated) form from the "yl" (saturated) form is vital, as their stability profiles differ radically.

| Feature | Target Compound | Common Analog (Stable) |

| Name | 2-(Piperidin-4-ylidene)acetonitrile | 2-(Piperidin-4-yl)acetonitrile |

| Structure | Exocyclic Double Bond ( | Single Bond ( |

| Reactivity | High (Michael Acceptor) | Moderate (Standard Amine) |

| CAS (Generic) | 103960-22-9 (Refers to Benzyl precursor) | 202002-66-2 |

| Precursor CAS | 197569-11-2 (N-Boc protected) | N/A |

| Storage Form | HCl Salt ONLY | Free Base or Salt |

Stability Mechanisms & Degradation Pathways

The "Death Spiral": Intermolecular Michael Addition

The primary degradation pathway is not oxidation or hydrolysis, but self-polymerization .

-

Nucleophile: The secondary amine (

) on Molecule A. -

Electrophile: The

-carbon of the nitrile alkene on Molecule B. -

Result: Molecule A attacks Molecule B, forming a dimer. This dimer still contains a nucleophilic amine and an electrophilic tail, leading to oligomerization.

Secondary Pathways

-

Hydrolysis: Moisture attacks the nitrile group (

), particularly under acidic conditions, though this is kinetically slower than polymerization in the free base. -

Isomerization: Exposure to UV light can cause

isomerization of the double bond, potentially altering reactivity or biological fit.

Visualization of Degradation

The following diagram illustrates the kinetic cascade that occurs if the free base is left at room temperature.

Figure 1: The degradation cascade (Red path) vs. the stabilization strategy (Green path).

Optimal Storage Protocols

To ensure shelf life, the compound must be chemically "deactivated" by protonating the amine.

Storage Condition Matrix

| Parameter | Protocol (HCl Salt) | Protocol (Free Base) |

| Temperature | -20°C (Freezer) | Do Not Store (Use < 1 hr) |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Argon Blanket (Critical) |

| Container | Amber Glass Vial (Tightly Sealed) | Schlenk Flask (Solution) |

| Desiccant | Required (Silica/Drierite) | N/A |

| Shelf Life | 12–24 Months | < 2 Hours |

Handling the Precursor (N-Boc)